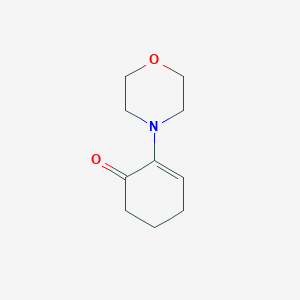
5-Methyl-4-hexenoic acid methyl ester
Übersicht
Beschreibung
5-Methyl-4-hexenoic acid methyl ester is an organic compound with the molecular formula C8H14O2 It is a methyl ester derivative of hexenoic acid and is characterized by the presence of a double bond in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methyl-4-hexenoic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of 5-methyl-4-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 5-methyl-4-hexenoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is then subjected to distillation to purify the ester product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-4-hexenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of corresponding diols or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-hexenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 5-methyl-4-hexenoate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the double bond in the compound reacts with oxidizing agents to form intermediate species that lead to the final products. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
5-Methyl-4-hexenoic acid methyl ester can be compared with other similar compounds such as:
Methyl 5-hexenoate: Lacks the methyl group at the 5-position, resulting in different reactivity and applications.
Ethyl 5-methyl-4-hexenoate: Has an ethyl ester group instead of a methyl ester, which can affect its physical properties and reactivity.
Methyl 4-pentenoate: Has a shorter carbon chain, leading to different chemical behavior and uses.
These comparisons highlight the unique structural features and reactivity of methyl 5-methyl-4-hexenoate, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
methyl 5-methylhex-4-enoate |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-4-6-8(9)10-3/h5H,4,6H2,1-3H3 |
InChI-Schlüssel |
NRJSHTINJMCKTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=O)OC)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

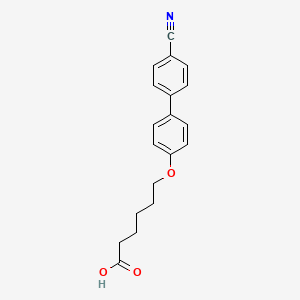
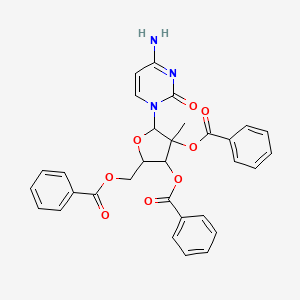
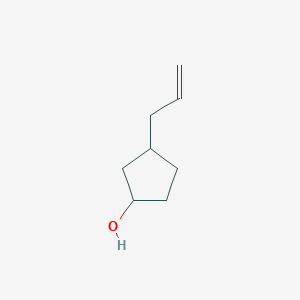

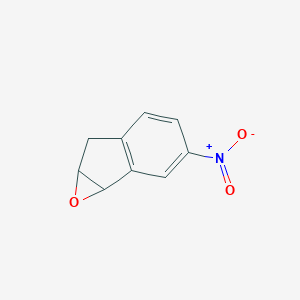
![Methyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B8474142.png)



![Imidazo-[1,2-a]-quinoline-2-carboxylic acid](/img/structure/B8474167.png)
